2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-2-13-25-20(17-8-4-3-5-9-17)15-23-22(25)27-16-21(26)24-14-12-18-10-6-7-11-19(18)24/h2-11,15H,1,12-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXXCURZTDTWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the Hantzsch imidazole synthesis , which involves the condensation of an aldehyde (such as benzaldehyde) with an amine (such as ethylenediamine) and a β-keto ester (such as ethyl acetoacetate) under acidic conditions. The resulting imidazole ring can then be functionalized with an allyl group and a phenyl group through subsequent reactions.
The thioether linkage is introduced by reacting the imidazole derivative with a suitable thiol, such as thiophenol, under basic conditions. Finally, the indoline moiety is attached through a nucleophilic substitution reaction involving an indoline derivative and a suitable electrophile.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form imidazol-2-one derivatives.
Reduction: : The imidazole ring can be reduced to form imidazolidine derivatives.
Substitution: : The thioether linkage can undergo nucleophilic substitution reactions with various nucleophiles.
Cyclization: : The indoline moiety can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Cyclization: : Cyclization reactions may require acidic or basic conditions, depending on the specific reaction pathway.
Major Products Formed
Oxidation: : Imidazol-2-one derivatives.
Reduction: : Imidazolidine derivatives.
Substitution: : Various substituted thioethers.
Cyclization: : Fused ring systems containing indoline.
Scientific Research Applications
Medicinal Chemistry: : The compound's structural complexity and functional groups make it a candidate for drug development, particularly in targeting diseases such as cancer, inflammation, and infectious diseases.
Material Science: : Its unique properties may be useful in the design of new materials with specific electronic, optical, or mechanical characteristics.
Organic Synthesis: : The compound can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to biological responses. The exact mechanism would need to be determined through experimental studies, including binding assays and biochemical analyses.
Comparison with Similar Compounds
Substituent Effects on the Imidazole Core
- Allyl vs. Aryl Groups (N1 Position): The allyl group in the target compound may enhance metabolic stability compared to bulkier aryl substituents (e.g., 3-chlorophenyl in ).
- Phenyl vs. Nitrophenyl (C5 Position) : The phenyl group in the target compound lacks the electron-withdrawing nitro group seen in , which could decrease electrophilicity and mitigate toxicity risks.
Thioether vs. Oxygen/Selenium Analogues
- The thioether (-S-) linkage in the target compound offers greater resistance to hydrolysis compared to ether (-O-) linkages, as seen in JWH-250 (a cannabinoid receptor agonist with a methoxyphenyl-ethanone motif) . Sulfur’s larger atomic size may also improve binding to sulfur-rich enzyme pockets.
Indoline vs. Piperidine/Pyrrolidine Moieties
- In contrast, piperidine-containing derivatives (e.g., ) exhibit flexibility, favoring interactions with tubulin or GPCRs .
Biological Activity
The compound 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a thioamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . The structural components include:
| Component | Description |
|---|---|
| Imidazole Ring | Contributes to biological interactions |
| Indole Moiety | Enhances potential pharmacological activity |
| Thio Group | Increases reactivity and solubility |
| Allyl Group | May enhance binding affinity |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its role in enzyme inhibition, while the thioether linkage may enhance the compound's stability and solubility, contributing to its overall biological efficacy .
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Evaluation
In a study conducted by Jain et al., various imidazole derivatives were synthesized and tested for their antimicrobial activity. The results demonstrated that compounds similar to this compound exhibited notable inhibition zones against selected bacteria.
| Compound | Zone of Inhibition (mm) |
|---|---|
| 2a | 20 |
| 2b | 22 |
| Streptomycin | 28 |
These findings suggest that the thioether and imidazole functionalities contribute significantly to the antimicrobial potential of the compound .
Anticancer Activity
Imidazole derivatives are also recognized for their anticancer properties. The compound's structure allows it to interact with cancer cell pathways, potentially inhibiting tumor growth.
Research Findings
A study highlighted the anticancer efficacy of imidazole-containing compounds, noting their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with other related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-(4-Nitrophenyl)-1H-imidazole | Moderate | High |
| 2-(Phenyl)-1H-imidazole | Low | Moderate |
| 2-(Allyl)-5-(3-nitrophenyl)-1H-imidazole | High | High |
This table illustrates that while some derivatives exhibit high antimicrobial activity, others may have enhanced anticancer properties, indicating a diverse range of biological activities within this chemical class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
